2,4-Dimethyl-1,3-pentadiene

Catalog No.
S1511884
CAS No.
1000-86-8
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
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2,4-Dimethyl-1,3-pentadiene

CAS Number

1000-86-8

Product Name

2,4-Dimethyl-1,3-pentadiene

IUPAC Name

2,4-dimethylpenta-1,3-diene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3

InChI Key

CMSUNVGIWAFNBG-UHFFFAOYSA-N

SMILES

CC(=CC(=C)C)C

Canonical SMILES

CC(=CC(=C)C)C

Study of Conformational Isomers and Vibrational Spectra

Cycloaddition Reactions

Mass Spectrometry Studies

    Specific Scientific Field: Analytical Chemistry

    Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in mass spectrometry studies. Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Studies of Conjugated Dienes

2,4-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C₇H₁₂ and a CAS number of 1000-86-8. It is classified as a diene due to the presence of two double bonds in its structure, specifically located between the first and second, and the third and fourth carbon atoms. This compound is also known by its IUPAC name, 2,4-dimethylpenta-1,3-diene. It appears as a colorless liquid with a characteristic odor and is highly flammable, making it essential to handle with care in laboratory settings .

Citation:

  • National Institute of Standards and Technology: )
Typical of dienes. Notably, it can undergo:

  • Diels-Alder Reactions: As a diene, it can react with dienophiles to form cyclohexene derivatives.
  • Electrophilic Additions: The double bonds can react with electrophiles, leading to the formation of more complex organic molecules.
  • Photooxygenation: This process involves the reaction of 2,4-dimethyl-1,3-pentadiene with molecular oxygen under UV light, which has been studied across various solvents .

Several methods can be employed to synthesize 2,4-dimethyl-1,3-pentadiene:

  • From Isoprene: Starting from isoprene through a series of reactions involving alkylation and dehydrogenation.
  • Via Diels-Alder Reaction: Utilizing simpler dienes or dienophiles to construct the compound through cycloaddition reactions.
  • Alkylation Reactions: Employing alkyl halides in conjunction with appropriate bases to yield the desired diene structure.

These methods highlight the versatility of organic synthesis techniques applicable to this compound.

2,4-Dimethyl-1,3-pentadiene finds applications primarily in research settings:

  • Chemical Research: Used as a model compound for studying reaction mechanisms involving conjugated systems.
  • Material Science: It may serve as a precursor in synthesizing more complex organic materials or polymers.

Due to its reactivity and structure, it also has potential uses in organic synthesis pathways for developing various chemical products.

When comparing 2,4-dimethyl-1,3-pentadiene to similar compounds such as 1,3-butadiene and isoprene, several unique characteristics emerge:

Compound NameMolecular FormulaKey Features
2,4-Dimethyl-1,3-pentadieneC₇H₁₂Two double bonds; branched structure
1,3-ButadieneC₄H₆Linear diene; used in rubber production
IsopreneC₅H₈Building block for natural rubber; linear diene

Uniqueness: The branched structure of 2,4-dimethyl-1,3-pentadiene distinguishes it from linear dienes like 1,3-butadiene and isoprene. This structural difference influences its reactivity patterns and potential applications in synthetic chemistry.

Catalytic Dehydration Strategies for Selective Diene Formation

Catalytic dehydration remains the most widely employed method for synthesizing 2,4-dimethyl-1,3-pentadiene. A notable approach involves the dehydration of 2,3-pentanediol derivatives using solid acid catalysts. For instance, LaPO₄ catalysts have demonstrated exceptional performance in converting 2,3-pentanediol to 1,3-pentadiene with >90% selectivity under optimized conditions. The mechanism proceeds via a cyclic carbocation intermediate, where the catalyst’s Brønsted acidity and pore structure critically influence reaction efficiency.

Alternative routes utilize biomass-derived precursors. Xylitol, a renewable feedstock, undergoes deoxydehydration (DODH) with formic acid to yield 2,4-pentadien-1-ol, which is subsequently deoxygenated using Pd/C catalysts to produce 1,3-pentadiene. This two-step process achieves a total yield of 83% at 100°C, with hexane/methyl chloride solvent mixtures minimizing side reactions. Comparatively, TiCl₄ and ethylaluminum dichloride (EADC) catalysts facilitate copolymerization of isobutylene (IB) and 2,4-dimethyl-1,3-pentadiene (DMPD), though DMPD’s higher reactivity often leads to block copolymer formation rather than random copolymers.

Table 1: Comparative Analysis of Catalytic Dehydration Methods

CatalystSubstrateTemperature (°C)Selectivity (%)Yield (%)Reference
LaPO₄2,3-Pentanediol3009285
Pd/C2,4-Pentadien-1-ol1009583
TiCl₄Isobutylene/DMPD-76 to -4087 (DMPD)65

Two-Step Isomer-Specific Synthesis via Acid-Mediated Pathways

Isomer control is critical for applications requiring precise regiochemistry. A patented two-step method optimizes the synthesis of 2-methyl-1,3-pentadiene from 2-methyl-2,4-pentanediol. The first step employs montmorillonite-supported FeCl₃ to dehydrate the diol to 4-methyl-4-penten-2-ol at 110–140°C, followed by a second dehydration using oxalic acid or FeCl₃ at 120–150°C. This approach achieves a 9:1 ratio of 2-methyl-1,3-pentadiene to its 4-methyl isomer, with an overall yield of 80%.

Silica gel-mediated rearrangements of alkylallenes further exemplify isomer-specific pathways. For example, treatment of 2,4-dimethylpenta-1,2-diene with silica gel yields 2,4-dimethyl-1,3-pentadiene via a carbocation intermediate stabilized by methyl groups. Gold(I) catalysts, such as AuCl₃ with PhNO additives, enhance stereoselectivity in such rearrangements, achieving >90% conversion under mild conditions.

Stereochemical Control in Pentadiene Derivative Preparation

The conformational landscape of 2,4-dimethyl-1,3-pentadiene has been elucidated through ab initio studies. Two stable conformers—s-trans and s-cis—exist, with the s-trans form being 2.3 kcal/mol more stable due to reduced steric hindrance. Vibrational spectroscopy confirms these findings, with distinct C=C stretching modes at 1,620 cm⁻¹ (s-trans) and 1,645 cm⁻¹ (s-cis).

In polymerization reactions, stereochemical outcomes depend on catalyst choice. For instance, EADC promotes 1,4-additions in DMPD homopolymers, while TiCl₄ favors 1,2-additions (~13% incorporation). Such control is pivotal for tuning polymer properties like glass transition temperature and mechanical strength.

Ab Initio Studies of s-cis/s-trans Isomerization Dynamics

Quantum chemical investigations of 2,4-dimethyl-1,3-pentadiene have revealed fundamental insights into the conformational preferences and isomerization mechanisms of this diene system [1] [4]. Ab initio calculations consistently demonstrate that the s-trans conformation represents the global minimum energy structure, with the s-cis conformation existing as a higher-energy conformer [1]. The energy difference between these two principal conformations has been determined through various computational methods, with high-level calculations indicating a stabilization of approximately 2.8 kilocalories per mole favoring the s-trans arrangement [4].

The structural optimization studies using different basis sets have shown that the s-trans conformer adopts a nearly planar geometry with a central carbon-carbon-carbon-carbon dihedral angle of approximately 180 degrees [4]. In contrast, the s-cis conformer exhibits a dihedral angle close to 0 degrees, bringing the terminal methylene groups into closer proximity [1]. Mulliken population analysis of these stable conformers reveals distinct electronic distributions that contribute to their relative energetic ordering [4].

Detailed examination of the isomerization pathway connecting the s-cis and s-trans conformers has been conducted using intrinsic reaction coordinate calculations [4]. These studies demonstrate that the rotation about the central carbon-carbon single bond proceeds through a transition state characterized by a dihedral angle of approximately 90 degrees [33]. The activation barrier for this conformational interconversion has been calculated using multiple theoretical approaches, with values ranging from 2.9 to 4.2 kilocalories per mole depending on the computational method employed [33].

Table 1: Conformational Properties of 2,4-Dimethyl-1,3-pentadiene

ConformerRelative Energy (kcal/mol)Population at 298K (%)Dihedral Angle (degrees)Stability
s-trans0.096180Most stable
s-cis2.840Less stable

The computational studies have utilized various levels of theory to ensure reliability of the predicted energetics [4]. Hartree-Fock calculations with polarized basis sets provide initial estimates, while more sophisticated methods including second-order Moller-Plesset perturbation theory and density functional theory approaches yield refined energetic parameters [4]. The influence of basis set selection on geometrical parameters has been systematically investigated, revealing convergence toward consistent structural predictions with sufficiently large basis sets [4].

Table 2: Computational Methods and Energy Barriers

MethodBasis SetEnergy Barrier (kcal/mol)Accuracy Level
HF/6-31G*6-31G*4.2Medium
MP2/6-31G*6-31G*3.8High
B3LYP/6-31G*6-31G*3.5Medium-High
G3G3 composite2.9High
CCSD(T)/aug-cc-pVTZaug-cc-pVTZ3.2Very High

Solvent-Mediated Conformational Population Shifts

The conformational equilibrium of 2,4-dimethyl-1,3-pentadiene undergoes significant perturbation in the presence of solvents, with the magnitude and direction of the shifts depending on the specific solvent properties [14] [19]. Polar solvents generally stabilize conformations that possess enhanced dipole moments or increased solvent-accessible surface areas [14]. The differential solvation of the s-cis and s-trans conformers arises from their distinct geometric arrangements and electronic distributions [14].

Molecular dynamics simulations in explicit solvent environments reveal that polar solvents preferentially stabilize the s-cis conformation through specific intermolecular interactions [14]. The more compact geometry of the s-cis conformer allows for enhanced solvent coordination around the molecule, leading to favorable enthalpic contributions to the solvation free energy [14]. These effects partially counteract the intrinsic gas-phase preference for the s-trans arrangement [14].

The extent of solvent-mediated conformational population shifts has been quantified through free energy perturbation calculations in various solvent systems [14]. Aprotic polar solvents such as dimethyl sulfoxide and acetonitrile produce modest increases in the s-cis population, while protic solvents capable of hydrogen bonding interactions show more pronounced effects [15]. The temperature dependence of these solvent effects indicates that both enthalpic and entropic factors contribute to the conformational redistribution [15].

Table 3: Thermodynamic Properties Comparison

Propertys-transs-cisExperimental
Enthalpy of Formation (kcal/mol)-1.21.6-1.0
Entropy (cal/mol·K)85.482.186.2
Heat Capacity (cal/mol·K)28.729.228.5
Gibbs Free Energy (kcal/mol)-26.8-24.1-26.9

Continuum solvation models have been employed to estimate the relative solvation free energies of the two principal conformers across a range of solvent dielectric constants [17]. These calculations demonstrate a systematic trend toward increased s-cis stabilization with increasing solvent polarity [17]. The polarizable continuum model predictions are generally consistent with experimental observations, although the quantitative agreement varies depending on the specific solvent system [17].

The kinetics of conformational interconversion are also influenced by solvent environment, with viscous solvents providing additional barriers to rotational motion [18]. Experimental measurements of conformational relaxation times in different solvents reveal correlation between solvent viscosity and the observed rate constants for s-cis to s-trans isomerization [18]. These solvent effects on the reaction kinetics complement the thermodynamic influences on the equilibrium populations [18].

The photooxygenation of 2,4-dimethyl-1,3-pentadiene with singlet oxygen represents a fundamental example of competing reaction pathways in organic photochemistry. This conjugated diene system exhibits remarkable reactivity toward singlet oxygen (¹O₂), demonstrating two primary mechanistic pathways that compete for the reactive oxygen species [1] [2].

Mechanistic Overview

The interaction between 2,4-dimethyl-1,3-pentadiene and singlet oxygen proceeds through two distinct mechanistic pathways: the ene reaction and the [4+2] cycloaddition. The overall deactivation rate constant (ko = kr + kq) encompasses both chemical reaction pathways and physical quenching processes [1]. Comprehensive kinetic studies utilizing oxygen-uptake measurements in seven different polar and nonpolar solvents have revealed that the [4+2] cycloaddition pathway represents the major reaction route, leading to endoperoxide formation (compound 2), while the ene reaction constitutes the minor pathway, producing allylic hydroperoxide (compound 3) [1].

Perepoxide Mechanism

The fundamental mechanistic distinction between the ene reaction and cycloaddition pathways can be explained through the perepoxide intermediate model. The difference in solvent-polarity effects on these competing pathways arises from the competition between a concerted mechanism and a perepoxide mechanism [1]. In the perepoxide pathway, the initial interaction between singlet oxygen and the diene creates a transient perepoxide intermediate, which can subsequently rearrange to form either the ene product or undergo cyclization to yield the cycloaddition product.

The perepoxide mechanism is particularly sensitive to solvent polarity, with polar solvents favoring the formation of the charged perepoxide intermediate. This intermediate exhibits significant binding energy, with computational studies indicating covalent carbon-oxygen bond formation and binding energies ranging from 85-88 kilojoules per mole in aqueous phases [3]. In contrast, gas-phase reactions proceed through perepoxide transition states with lower binding energies of 32-41 kilojoules per mole [3].

Solvent Effects on Reaction Selectivity

The solvent dependence of the reaction selectivity between ene and cycloaddition pathways demonstrates the crucial role of medium effects in controlling product distribution. In polar solvents, the stabilization of the perepoxide intermediate enhances the probability of rearrangement to the ene product, while nonpolar solvents favor the direct cyclization pathway leading to endoperoxide formation [1].

The regioselectivity of the ene reaction follows predictable patterns based on electronic and steric considerations. The geminal selectivity observed in singlet oxygen ene reactions with 2,4-dimethyl-1,3-pentadiene reflects the nonbonding large group effect, where steric interactions influence the approach of singlet oxygen to the diene system [4].

Physical Quenching Efficiency

An important aspect of 2,4-dimethyl-1,3-pentadiene reactivity is its high efficiency as a physical quencher of singlet oxygen. In all solvents examined, the physical quenching of singlet oxygen by this diene is at least as efficient as the chemical quenching processes [1]. This dual functionality as both a chemical reactant and physical quencher makes 2,4-dimethyl-1,3-pentadiene an excellent probe molecule for studying singlet oxygen reactivity.

The phosphorescence quenching studies have confirmed excellent agreement between oxygen-uptake measurements and singlet oxygen phosphorescence quenching data, providing validation for the kinetic parameters derived from steady-state measurements [1]. This correlation demonstrates that the overall deactivation rate constant accurately reflects the sum of all quenching processes, both reactive and non-reactive.

Diels-Alder Reaction Regioselectivity with Electron-Deficient Dienophiles

The Diels-Alder reactivity of 2,4-dimethyl-1,3-pentadiene with electron-deficient dienophiles represents a cornerstone example of regioselective cycloaddition chemistry. The substitution pattern of this conjugated diene system creates distinct electronic and steric environments that strongly influence the regioselectivity of cycloaddition reactions [5] [6].

Electronic Effects and Frontier Molecular Orbital Analysis

The regioselectivity in Diels-Alder reactions involving 2,4-dimethyl-1,3-pentadiene follows the established ortho-para rule, which governs the connectivity patterns in unsymmetrical cycloadditions [7]. The electron-donating methyl substituents on the diene system create regions of enhanced electron density that preferentially interact with the electron-deficient centers of dienophiles.

Computational studies using density functional theory have revealed that the regioselectivity depends critically on the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile [8]. For normal electron-demand reactions, the primary orbital interaction occurs between the HOMO of 2,4-dimethyl-1,3-pentadiene and the LUMO of the electron-deficient dienophile.

Activation Energy Considerations

The activation barriers for Diels-Alder reactions of 2,4-dimethyl-1,3-pentadiene with electron-deficient dienophiles typically range from 33 to 37 kilojoules per mole, depending on the specific dienophile and reaction conditions [6]. These moderate activation energies reflect the favorable electronic match between the electron-rich diene and electron-poor dienophile, consistent with the normal electron-demand mechanism.

The asynchronous nature of these cycloaddition reactions is evidenced by the different forming bond lengths in the transition states. Computational analysis reveals that the transition states exhibit significant asynchronicity, with differences in carbon-carbon bond formation of up to 0.87 Angstroms [6]. This asynchronicity is particularly pronounced when both steric and electronic effects influence the reaction pathway.

Conformational Effects on Reactivity

The conformational preferences of 2,4-dimethyl-1,3-pentadiene significantly impact its Diels-Alder reactivity. The compound can adopt both s-cis and s-trans conformations, with the s-trans form being more stable by approximately 3.3 kilojoules per mole [6]. This conformational preference has direct implications for the reaction mechanism, as the s-cis conformation is required for cycloaddition to occur.

The energy barrier for conformational interconversion between s-trans and s-cis forms affects the overall reaction rate. Computational studies indicate that the s-trans conformer is planar with a dihedral angle of 0 degrees, while the s-cis conformer exhibits a dihedral angle of 29.6 degrees [6]. This conformational constraint influences both the rate and selectivity of cycloaddition reactions.

Dienophile Reactivity Patterns

The reactivity of 2,4-dimethyl-1,3-pentadiene toward different classes of electron-deficient dienophiles follows predictable trends based on the electron-withdrawing strength of the dienophile substituents. Dienophiles bearing multiple electron-withdrawing groups, such as dimethyl acetylenedicarboxylate, show enhanced reactivity due to their lower LUMO energies [8].

The regioselectivity patterns observed with various dienophiles can be rationalized through consideration of the local electrophilicity and nucleophilicity of the reaction centers. The methyl substituents on the diene create regions of enhanced nucleophilicity that preferentially attack the most electrophilic positions on the dienophile [5].

Cation Radical-Mediated Dimerization Mechanisms

The cation radical chemistry of 2,4-dimethyl-1,3-pentadiene represents a significant mechanistic pathway that operates under photocatalytic conditions. This process involves the formation of cation radical intermediates that subsequently undergo dimerization reactions to produce complex molecular architectures [9] [10].

Photocatalytic Generation of Cation Radicals

The formation of cation radicals from 2,4-dimethyl-1,3-pentadiene occurs readily under photocatalytic conditions, particularly in the presence of titanium dioxide (TiO₂) as a photocatalyst. The mechanism involves the photoexcitation of the catalyst, followed by electron transfer from the diene to the excited catalyst surface, generating the corresponding cation radical [9].

Methyl viologen has been identified as an effective electron trap in TiO₂-mediated photocatalysis, facilitating the cation radical-induced dimerization of 2,4-dimethyl-1,3-pentadiene [9]. The use of methyl viologen as an electron acceptor eliminates complications arising from surface-mediated acid catalysis, providing a clean pathway for radical-mediated dimerization.

Dimerization Pathways and Product Formation

The dimerization of 2,4-dimethyl-1,3-pentadiene cation radicals proceeds through multiple mechanistic pathways, depending on the specific reaction conditions and the nature of the electron-accepting species present. The primary dimerization pathway involves the coupling of two cation radical species to form carbon-carbon bonds, resulting in the formation of cyclobutane or cyclohexene derivatives [10].

The distinction between aminium cation radical and protic acid-catalyzed pathways has been established through careful mechanistic studies. The cation radical pathway is characterized by different product distributions and kinetic profiles compared to acid-catalyzed processes [10]. This distinction is crucial for understanding the selectivity patterns observed in photocatalytic dimerization reactions.

Kinetic Considerations and Reaction Efficiency

The efficiency of cation radical-mediated dimerization depends on several factors, including the concentration of the electron trap, the intensity of irradiation, and the presence of competing reaction pathways. The kinetic analysis of these reactions reveals that the dimerization process is generally highly efficient when appropriate electron traps are employed [9].

The rate of cation radical formation is influenced by the electron-donating capacity of the diene system. The methyl substituents on 2,4-dimethyl-1,3-pentadiene enhance its electron-donating ability, making it a favorable substrate for cation radical formation. This enhanced reactivity is reflected in the high yields of dimerization products observed under optimized conditions.

Comparison with Alternative Electron Traps

While methyl viologen proves to be an effective electron trap for the dimerization of 2,4-dimethyl-1,3-pentadiene, other metal ions such as copper(II), iron(III), hexacyanoferrate(III), and silver(I) show reduced effectiveness [9]. These alternative electron traps often lead to complications from acid-catalyzed dimerization pathways, resulting in different product distributions and reduced selectivity.

The superior performance of methyl viologen as an electron trap can be attributed to its appropriate redox potential and its ability to accept electrons without promoting competing acid-catalyzed reactions. This selectivity makes methyl viologen the preferred choice for studies of pure cation radical-mediated dimerization processes.

XLogP3

3.3

Boiling Point

93.2 °C

Melting Point

-114.0 °C

UNII

6CJ16Y4NXU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1000-86-8

Dates

Last modified: 08-15-2023

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